Gymnemagenin

Descripción

Propiedades

IUPAC Name |

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-ABHKXHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22467-07-8 | |

| Record name | Gymnemagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYMNEMAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gymnemagenin: A Technical Guide to its Chemical Structure and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnemagenin is a triterpenoid saponin aglycone that forms the structural core of gymnemic acids. These compounds are isolated from the leaves of Gymnema sylvestre, a plant with a long history of use in traditional medicine, particularly for its anti-diabetic properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and its interaction with key signaling pathways relevant to metabolic disease.

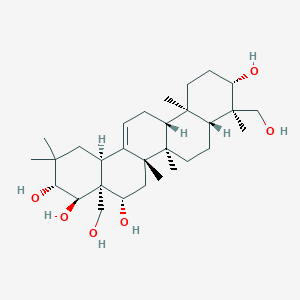

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid with a molecular formula of C30H50O6 and a molecular weight of approximately 506.71 g/mol .[2] Its systematic IUPAC name is (3β,4α,16β,21β,22α,28)-Olean-12-ene-3,16,21,22,23,28-hexol. The structure of this compound has been definitively elucidated through spectroscopic methods and confirmed by X-ray analysis. It features a rigid steroidal backbone with multiple hydroxyl groups, which contribute to its biological activity and that of its glycosides, the gymnemic acids.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C30H50O6 | [2] |

| Molecular Weight | 506.71 g/mol | [2] |

| IUPAC Name | (3β,4α,16β,21β,22α,28)-Olean-12-ene-3,16,21,22,23,28-hexol | [2] |

| CAS Number | 22467-07-8 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data

While a complete, publicly available high-resolution 1H and 13C NMR dataset with full assignments for this compound is not readily found in the literature, its structure has been confirmed through these techniques.[3] Key spectroscopic features include:

-

¹H NMR: Shows characteristic signals for a triterpenoid structure.

-

¹³C NMR: Confirms the presence of 30 carbon atoms, including those of the oleanane skeleton and the hydroxyl-substituted carbons.

-

Mass Spectrometry: The mass spectrum is consistent with the molecular formula C30H50O6.

Further detailed 2D NMR studies such as COSY, HSQC, and HMBC would be required for the complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocols

The isolation and purification of this compound from Gymnema sylvestre leaves typically involves the hydrolysis of its parent gymnemic acids. The following is a synthesized protocol based on published methodologies.[1][3][4][5]

Extraction of Gymnemic Acids

-

Plant Material Preparation: Air-dried leaves of Gymnema sylvestre are coarsely powdered.

-

Soxhlet Extraction: The powdered leaves are subjected to Soxhlet extraction with 80% ethanol for 24-48 hours to obtain the crude extract.[3][4]

-

Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a semi-solid mass.

Acid Hydrolysis of Gymnemic Acids

-

Hydrolysis: The crude extract is subjected to acid hydrolysis to cleave the glycosidic linkages and liberate the aglycone, this compound. This is typically achieved by refluxing the extract with a solution of 2M hydrochloric acid in methanol for 4-6 hours.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate or chloroform.

-

Washing and Drying: The organic layer is washed with distilled water to remove any remaining acid and salts, and then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

-

Column Chromatography: The crude this compound is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform and methanol mixtures.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound. A common solvent system for developing the TLC plates is a mixture of isopropyl alcohol, methanol, chloroform, and acetic acid.[4] Spots can be visualized by spraying with a suitable reagent, such as an anisaldehyde-sulfuric acid solution, followed by heating.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, Reverse-Phase HPLC is employed. A C18 column is typically used with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[3][4] The elution can be isocratic or a gradient.

Biological Activity and Signaling Pathways

This compound and its parent compounds, the gymnemic acids, have been shown to modulate several key signaling pathways involved in metabolism and inflammation.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. This compound is believed to act as a ligand for PPARγ, activating it and thereby influencing the expression of target genes involved in glucose uptake and fatty acid storage.

NF-κB/MAPK Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Chronic inflammation is a key factor in the development of insulin resistance and other metabolic disorders. Extracts of Gymnema sylvestre, rich in gymnemic acids (and therefore this compound), have been shown to inhibit the activation of these pathways.[6] This is achieved by reducing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and various MAPKs like p38, JNK, and ERK.

Conclusion

This compound is a structurally complex and biologically active triterpenoid that holds significant promise for the development of new therapeutics, particularly for metabolic diseases. Its ability to modulate key signaling pathways such as PPARγ and NF-κB/MAPK provides a molecular basis for its observed pharmacological effects. This guide provides a foundational understanding of its chemical nature and biological interactions, which can serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically effective agent.

References

- 1. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C30H50O6 | CID 10051937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-producing endophytic fungus isolated from a medicinal plant Gymnema sylvestre R.Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Unveiling Gymnemagenin: A Technical Guide to its Discovery and Isolation from Gymnema sylvestre

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of gymnemagenin, a key bioactive triterpenoid saponin derived from the medicinal plant Gymnema sylvestre. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource on the extraction, purification, and analytical validation of this promising phytochemical.

Gymnema sylvestre, colloquially known as "gurmar" or "sugar destroyer," has a long history of use in traditional Ayurvedic medicine for the management of diabetes mellitus.[1] The therapeutic potential of this plant is largely attributed to a class of compounds known as gymnemic acids, for which this compound serves as the common aglycone.[2][3] Understanding the efficient isolation and characterization of this compound is pivotal for advancing research into its pharmacological activities and for the standardization of G. sylvestre-based herbal formulations.

Methodologies for Isolation and Quantification

The isolation of this compound from Gymnema sylvestre is a multi-step process that begins with the extraction of gymnemic acids from the plant material, typically the leaves. Since this compound does not exist in a free form within the plant, a hydrolysis step is essential to cleave the sugar moieties from the gymnemic acid glycosides.[4]

Experimental Protocols

1. Extraction of Gymnemic Acids:

-

Soxhlet Extraction: A widely employed method involves the continuous extraction of dried, powdered Gymnema sylvestre leaves with a suitable solvent. 80% ethanol is commonly used for this purpose.[5][6] Methanol has also been shown to yield a high concentration of total gymnemic acids.[7][8]

-

Ultrasonication-Assisted Extraction (UAE): This technique offers a more rapid and efficient alternative to conventional methods, utilizing ultrasonic waves to enhance solvent penetration and extraction of bioactive compounds.[9][10]

2. Hydrolysis of Gymnemic Acids to this compound:

-

Acidic and Basic Hydrolysis: A two-step hydrolysis process is frequently employed. The extract is first refluxed with a methanolic solution of hydrochloric acid, followed by the addition of methanolic potassium hydroxide and further refluxing.[10][11] This sequential hydrolysis ensures the complete cleavage of the glycosidic bonds.

3. Purification of this compound:

-

Column Chromatography: The hydrolyzed extract is subjected to column chromatography using silica gel as the stationary phase. A gradient elution with a solvent system such as chloroform and methanol is used to separate this compound from other constituents.[4]

-

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These techniques are invaluable for monitoring the purification process and for the quantitative estimation of this compound.[2][3] A common mobile phase for HPTLC analysis is a mixture of toluene, ethyl acetate, methanol, and formic acid.[2][3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a robust method for the final purification and quantification of this compound.[5][12] A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.[5][11]

Quantitative Analysis

The yield and purity of isolated this compound can vary depending on the plant material, extraction method, and analytical technique employed. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Methodology | Source |

| This compound Content (% w/w) in G. sylvestre | 0.056 ± 0.002 to 4.77 ± 0.59 | HPLC-ESI-MS/MS | [13] |

| This compound Yield (% w/w) | 4.3 (Microwave-Assisted Extraction) | MAE | [14] |

| This compound Content (% w/w) in Leaf Samples | 0.30 - 0.34 | RP-HPLC | [12] |

| This compound Content (% w/w) in Marketed Extract | 5.9 | RP-HPLC | [12] |

| This compound Content (% w/w) in Polyherbal Formulation | 0.125 | RP-HPLC | [12] |

| Total Gymnemic Acids (% w/w) | 4.69 (Methanol Extraction) | HPLC | [7][8] |

| Analytical Method | Linearity Range | Recovery (%) | LOD/LOQ | Source |

| HPLC-ESI-MS/MS | 5.280 - 305.920 ng/mL | - | - | [13] |

| HPTLC | 500 - 3000 ng/band | 98.43 - 101.44 | - | [2][3] |

| HPTLC | 180 - 1440 ng/spot | 98.4 ± 1.0 | - | [2] |

| RP-HPLC | 9.18 - 720 µg/mL | 99.2 ± 0.54 | DL: 5.5 µg/mL, QL: 7.5 µg/mL | [12] |

| HPTLC | 2 - 10 µg | 98.9 ± 0.3 | - | [14][15] |

Visualizing the Process and Pathways

To further elucidate the experimental workflow and the biological context of this compound, the following diagrams are provided.

Research has indicated that this compound exerts its biological effects by modulating key signaling pathways involved in metabolism.

Concluding Remarks

The methodologies outlined in this guide provide a robust framework for the consistent isolation and quantification of this compound from Gymnema sylvestre. The availability of validated analytical techniques is crucial for ensuring the quality and efficacy of herbal products containing this bioactive compound. Further research into the pharmacological mechanisms of this compound, particularly its influence on metabolic signaling pathways, will continue to unlock its therapeutic potential for conditions such as diabetes and obesity. This document serves as a valuable technical resource to support these ongoing scientific endeavors.

References

- 1. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. EXTRACTION AND CHARACTERIZATION OF this compound IN GYMNEMA SYLVESTRE LEAVES | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Item - Gymnema sylvestre saponins: Analytical profiling for herbal pharmaceutical standards - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. Extraction of gymnemic acid from Gymnema inodorum (Lour.) Decne. leaves and production of dry powder extract using maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. (PDF) A Validated Reverse Phase Liquid Chromatographic Method for Quantification of this compound in the Gymnema Sylvestre R. Br. Leaf Samples, Extract and Market Formulation (2011) | Priti D. Trivedi | 11 Citations [scispace.com]

- 13. Quantitative estimation of this compound in Gymnema sylvestre extract and its marketed formulations using the HPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gymnema sylvestre extract: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

The Enduring Legacy of Gymnemagenin: A Modern Scientific Appraisal of its Role in Traditional Ayurvedic Medicine

For Immediate Release

This technical guide delves into the multifaceted role of gymnemagenin, the principal aglycone sapogenin from the medicinal plant Gymnema sylvestre, within the ancient framework of Ayurvedic medicine. Revered for centuries as "Gurmar," the "destroyer of sugar," Gymnema sylvestre and its bioactive constituents are now the subject of intense scientific scrutiny, revealing the molecular mechanisms that underpin its traditional therapeutic claims. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the traditional uses, pharmacological activities, and cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Traditional Ayurvedic Perspective

In the Ayurvedic system of medicine, Gymnema sylvestre has been a cornerstone for the management of "Madhumeha," a condition analogous to diabetes mellitus.[1][2] Traditional practitioners have utilized its leaves for treating a spectrum of ailments including hyperglycemia, inflammatory conditions, and hyperlipidemia.[2][3] The herb is also recognized for its stomachic, diuretic, and cough suppressant properties.[1][2] The unique property of the leaves to temporarily abolish the taste of sweetness is a well-documented traditional observation, believed to aid in curbing sugar cravings.[3][4]

Quantitative Pharmacological Data

Modern scientific investigations have sought to quantify the therapeutic effects of Gymnema sylvestre extracts and its primary bioactive component, this compound. The following tables summarize key quantitative findings from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (mg/mL) | Experimental Model | Reference |

| α-amylase | 1.17 ± 0.02 | Porcine pancreatic α-amylase inhibition assay | [5] |

| α-glucosidase | 2.04 ± 0.17 | Yeast α-glucosidase inhibition assay | [5] |

Table 2: In Vivo Anti-Diabetic Effects of Gymnema sylvestre Extracts and Constituents in Animal Models

| Active Constituent/Extract | Dosage | Animal Model | Key Findings | Reference |

| Gymnema sylvestre leaf extract | 18 mg/kg body weight | Streptozotocin-induced diabetic rats | Significant decrease in plasma glucose (20.20%) and increase in insulin levels. | [1] |

| Alcoholic extract of G. sylvestre leaves | 100 mg/kg/day for one month | Diabetic rats | Significant reduction in average blood glucose from the second week of therapy. | [2] |

| Aqueous extract of G. sylvestre leaves | 300 mg/kg body weight for 4 weeks | Alloxan-induced diabetic rabbits | Significant decrease in fasting blood glucose and a significant rise in insulin secretion. | [6] |

| Methanolic leaf extract of G. sylvestre | 100 mg/kg body weight | Streptozotocin-induced diabetic rats | Significant anti-diabetic effect. | [4] |

| This compound | 20 mg/kg body weight (oral) | Carbohydrate-challenged mice | Significantly reduced area under the curve (AUC) for blood glucose. | [5] |

Table 3: Effects of Gymnema sylvestre Supplementation in Human Clinical Trials (Type 2 Diabetes)

| Dosage | Duration | Key Findings | Reference |

| 400 mg/day (extract) | 18-20 months | Significant reduction in blood glucose, HbA1c, and glycosylated plasma proteins. 5 out of 22 patients were able to discontinue their conventional oral hypoglycemic agents. | |

| 6 g/day (leaf powder) | Not specified | Effectively reduced blood sugar levels with no undesirable side effects. | [2] |

Key Signaling Pathways Modulated by this compound

This compound and its parent compounds exert their therapeutic effects by modulating several critical intracellular signaling pathways implicated in inflammation and metabolic regulation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[7] Studies have shown that extracts of Gymnema sylvestre can significantly reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and downstream inflammatory cascade.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. inotiv.com [inotiv.com]

- 3. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. jocpr.com [jocpr.com]

- 7. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The In-Vitro Bioactivity of Gymnemagenin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary in-vitro studies on the bioactivity of Gymnemagenin, a key bioactive compound isolated from Gymnema sylvestre. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide summarizes key quantitative data, provides detailed experimental protocols for the principal bioassays, and visualizes the core signaling pathways and experimental workflows.

Anti-Diabetic Activity

This compound has demonstrated significant potential as an anti-diabetic agent in various in-vitro models. Its primary mechanism of action in this context is the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.

Quantitative Data: Enzyme Inhibition

| Bioactivity | Enzyme | IC50 Value (mg/mL) | Reference Compound | IC50 Value (mg/mL) |

| Anti-diabetic | α-Amylase | 1.17 ± 0.02 | Acarbose | 0.42 ± 0.02 |

| Anti-diabetic | α-Glucosidase | 2.04 ± 0.17 | Acarbose | 1.41 ± 0.17 |

Table 1: In-vitro inhibitory activity of this compound on α-amylase and α-glucosidase.[1][2][3]

Experimental Protocol: α-Amylase Inhibition Assay

This protocol outlines the in-vitro determination of α-amylase inhibitory activity.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

This compound sample

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of this compound and acarbose in phosphate buffer.

-

In a set of test tubes, add 0.2 mL of the this compound or acarbose solution to 0.2 mL of α-amylase solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Add 0.2 mL of starch solution to each tube to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 15 minutes.

-

Stop the reaction by adding 1 mL of DNSA reagent.

-

Boil the tubes in a water bath for 5 minutes.

-

Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details the in-vitro determination of α-glucosidase inhibitory activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

This compound sample

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of this compound and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the this compound or acarbose solution to 50 µL of α-glucosidase solution (0.5 U/mL).

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of pNPG solution (3 mM) to each well to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula mentioned in the α-amylase assay.

Anti-Inflammatory Activity

Preliminary in-vitro studies suggest that this compound possesses anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways, which are critical mediators of inflammatory responses. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Experimental Protocol: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol provides a general framework for investigating the effect of this compound on the NF-κB and MAPK signaling pathways in a suitable cell line (e.g., RAW 264.7 macrophages).

Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate time (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer and collect the lysates.

-

Determine protein concentration using the BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Anti-Cancer Activity

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, with studies indicating its potential to induce apoptosis through the mitochondrial pathway.

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |

| HeLa | Cervical Cancer | 37 | 96 |

| MG-63 | Osteosarcoma | 19.5 | Not Specified |

Table 2: In-vitro cytotoxic activity of this compound on different cancer cell lines.[4][5]

Signaling Pathway: Mitochondrial-Mediated Apoptosis

The anti-cancer activity of this compound is linked to the induction of apoptosis, a form of programmed cell death. Evidence suggests that it triggers the intrinsic (mitochondrial) apoptotic pathway, leading to the activation of caspases and subsequent cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

HeLa cells

-

DMEM medium supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability and determine the IC50 value. % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Experimental Protocol: Caspase Activity Assay

This protocol provides a general method for measuring the activity of caspases, key executioners of apoptosis.

Materials:

-

HeLa cells treated with this compound

-

Cell lysis buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Reaction buffer

-

Fluorometer

Procedure:

-

Cell Lysate Preparation:

-

Treat HeLa cells with this compound to induce apoptosis.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Caspase Assay:

-

In a 96-well black plate, add the cell lysate to the reaction buffer.

-

Add the fluorogenic caspase substrate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., excitation ~380 nm, emission ~460 nm for AMC).

-

An increase in fluorescence indicates caspase activity.

-

This technical guide serves as a foundational resource for the in-vitro exploration of this compound's bioactivities. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising natural compound for various therapeutic applications.

References

- 1. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. In vitro cytotoxicity of Gymnema montanum in human leukaemia HL‐60 cells; induction of apoptosis by mitochondrial membrane potential collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of Gymnemagenin and Its Derivatives

Introduction

This compound is a triterpenoid sapogenin, the aglycone component of gymnemic acids, which are the primary bioactive constituents of Gymnema sylvestre.[1][2][3][4] Traditionally used in Ayurvedic medicine for the treatment of diabetes, this plant and its derivatives have garnered significant scientific interest for a range of pharmacological activities.[5][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound and its related compounds, detailing its anti-diabetic, anti-inflammatory, and anti-cancer properties. It includes quantitative data, experimental methodologies, and visualizations of key signaling pathways to support further research and drug development efforts.

Anti-Diabetic and Hypoglycemic Activity

This compound and its parent compounds, gymnemic acids, exhibit potent anti-diabetic effects through multiple mechanisms, including the inhibition of carbohydrate-metabolizing enzymes, modulation of insulin signaling pathways, and protection of pancreatic cells.[5][8]

Inhibition of Carbohydrate Metabolizing Enzymes

This compound has been shown to inhibit key enzymes responsible for carbohydrate digestion, thereby delaying glucose absorption in the intestine.[3][8]

Quantitative Data: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | α-amylase | 1.17 ± 0.02 mg/mL | [1][3][4] |

| This compound | α-glucosidase | 2.04 ± 0.17 mg/mL | [1][3][4] |

| Acarbose (Standard) | α-amylase | 0.42 ± 0.02 mg/mL | [1] |

Experimental Protocol: In Vitro α-Amylase and α-Glucosidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-amylase and α-glucosidase.

-

Methodology:

-

α-Amylase Assay:

-

A reaction mixture containing this compound (at various concentrations) and α-amylase solution is pre-incubated.

-

A starch solution is added to initiate the enzymatic reaction.

-

The reaction is incubated and then terminated by adding a dinitrosalicylic acid color reagent.

-

The mixture is heated, and after cooling, the absorbance is measured to determine the amount of reducing sugar produced. Acarbose is used as a positive control.[1]

-

-

α-Glucosidase Assay:

-

This compound is pre-incubated with α-glucosidase solution in a phosphate buffer.

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) is added as a substrate to start the reaction.

-

The reaction is incubated and then stopped by adding sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured to quantify enzyme activity. Acarbose serves as the positive control.[1]

-

-

In Vivo Hypoglycemic Effects

In animal models, this compound effectively reduces postprandial hyperglycemia, demonstrating its potential for managing blood sugar levels.

Quantitative Data: In Vivo Studies

| Compound | Dose | Animal Model | Effect | Reference |

| This compound | 20 mg/kg, p.o. | Starch and Sucrose-challenged mice | Significantly (P<0.01) reduced the Area Under the Curve (AUC) for blood glucose levels, comparable to acarbose. | [1][2][3][4] |

| Acarbose (Standard) | 10 mg/kg, p.o. | Starch and Sucrose-challenged mice | Significantly (P<0.01) reduced the AUC for blood glucose levels. | [1][2][3] |

Experimental Protocol: Oral Starch and Sucrose Tolerance Test in Mice

-

Objective: To evaluate the in vivo effect of this compound on postprandial hyperglycemia.

-

Methodology:

-

Animal Acclimatization: Wistar albino mice are acclimatized to laboratory conditions.[1]

-

Fasting: Animals are fasted overnight (approx. 12 hours) with free access to water.[1]

-

Grouping and Administration: Mice are divided into groups: control, standard (acarbose 10 mg/kg), and test (this compound 20 mg/kg). The respective compounds are administered orally.[1][2]

-

Carbohydrate Challenge: After a set time (e.g., 30 minutes), a carbohydrate load (starch at 3 g/kg or sucrose) is given orally to all groups.[1]

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at specific time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate challenge.

-

Data Analysis: The Area Under the Curve (AUC) for the blood glucose concentration-time graph is calculated to assess the overall glycemic response. Statistical analysis (e.g., Dunnett's t-test) is used to compare the treated groups with the control.[1]

-

Modulation of Cellular Signaling Pathways

Gymnemic acid, the parent glycoside of this compound, has been shown to ameliorate hyperglycemia by modulating key signaling pathways involved in glucose metabolism and insulin sensitivity.

-

PI3K/AKT Pathway: Gymnemic acid upregulates the levels of PI3K and the phosphorylation of AKT, which promotes glucose transport and glycogen synthesis.[9][[“]]

-

AMPK Pathway: It inhibits gluconeogenesis through the AMPK-mediated signaling pathway.[9][[“]]

-

Pancreatic Gene Expression: Gymnema sylvestre supplementation modulates the transcription of crucial genes in the pancreas, such as Ins-1, Ins-2, Pdx1, and Mafa, leading to increased insulin secretion.[11]

Caption: General workflow for in vitro anti-inflammatory studies.

Anti-Cancer Activity

Emerging evidence suggests that this compound and related compounds possess cytotoxic and anti-cancer properties against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 Value | Incubation Time | Reference |

| Gymnemagenol | HeLa (Cervical Cancer) | 37 µg/mL | 96 hours | |

| 5-Fluorouracil (Standard) | HeLa (Cervical Cancer) | 36 µg/mL | 48 hours | |

| AGS | MG63 (Osteosarcoma) | 19.5 µg/mL | - | |

| Aqueous extract of G. sylvestre |

Experimental Protocol: MTT Cell Proliferation Assay

-

Objective: To determine the cytotoxic activity and IC50 value of a compound on a cancer cell line.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., gymnemagenol) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: The plates are incubated for a specified duration (e.g., 48 or 96 hours). [12] 4. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined from the dose-response curve.

-

Pharmacokinetics and Bioavailability

Despite its promising pharmacological activities, this compound exhibits certain pharmacokinetic challenges that are important for drug development considerations.

-

Metabolic Stability: In vitro studies using rat liver microsomes show that this compound is rapidly metabolized, with a short intrinsic half-life of approximately 7 minutes. *[13] Permeability: Caco-2 cell permeability assays indicate poor permeability (1.31 × 10⁻⁶ cm/sec) and a high efflux ratio, suggesting it is actively transported out of cells. *[13] Oral Bioavailability: As a result of its low metabolic stability and poor permeability, this compound has a poor oral bioavailability of around 14% in rats.

[13]Logical Relationship: Factors Affecting Oral Bioavailability

Caption: Key factors contributing to the low oral bioavailability of this compound.

Conclusion and Future Directions

This compound and its derivatives present a compelling pharmacological profile with significant potential in the management of diabetes, inflammation, and cancer. The primary anti-diabetic mechanisms involve the inhibition of digestive enzymes and the favorable modulation of critical metabolic pathways such as PI3K/AKT and AMPK. Its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK pathways, while its anti-cancer activity is demonstrated by its cytotoxicity against cancer cell lines.

The main challenge for the therapeutic development of this compound is its poor oral bioavailability due to rapid metabolism and low intestinal permeability. F[13]uture research should focus on:

-

Prodrug Development: Designing derivatives of this compound that enhance metabolic stability and improve absorption.

-

Novel Formulation Strategies: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, to improve bioavailability.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives to identify compounds with enhanced potency and improved pharmacokinetic profiles.

By addressing these challenges, the full therapeutic potential of this promising natural product can be unlocked for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 3. EMAN RESEARCH PUBLISHING |Full Text|this compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 4. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

- 5. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

- 7. scispace.com [scispace.com]

- 8. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. Gymnema Sylvestre Supplementation Restores Normoglycemia, Corrects Dyslipidemia, and Transcriptionally Modulates Pancreatic and Hepatic Gene Expression in Alloxan-Induced Hyperglycemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential anticancer properties of bioactive compounds of Gymnema sylvestre and its biofunctionalized silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Metabolic Stability and Permeability of this compound and Its In Vivo Pharmacokinetic Correlation in Rats - A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Gymnemagenin in Glucose Metabolism

Executive Summary: Gymnemagenin, the aglycone sapogenin derived from gymnemic acids found in Gymnema sylvestre, demonstrates significant potential in the management of hyperglycemia through a multi-pronged mechanism of action. This document provides a detailed examination of its molecular interactions within key metabolic pathways. The primary mechanisms include the inhibition of intestinal carbohydrate-digesting enzymes (α-amylase and α-glucosidase) and the direct blockage of the sodium-dependent glucose transporter 1 (SGLT1), which collectively reduce postprandial glucose absorption. Furthermore, this compound and its parent compounds modulate pancreatic β-cell function to enhance insulin secretion and have been shown to improve insulin sensitivity in peripheral tissues by activating critical signaling cascades, including the PI3K/Akt and AMPK pathways. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the core signaling pathways.

Introduction

Gymnema sylvestre is a perennial woody vine that has been a staple of traditional Ayurvedic medicine for centuries, particularly for the treatment of diabetes.[1] The primary bioactive constituents responsible for its hypoglycemic effects are a group of triterpenoid saponins known as gymnemic acids.[2] this compound is the core aglycone (non-sugar) component of these gymnemic acids.[3][4] Modern research has increasingly focused on elucidating the specific molecular mechanisms by which this compound and its related compounds exert their influence on glucose homeostasis. This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's multifaceted approach to glycemic control, from the intestine to peripheral cells.

Core Mechanisms of Action in Glucose Homeostasis

This compound's therapeutic effects are not confined to a single target but rather involve a coordinated series of actions at different physiological sites.

Inhibition of Intestinal Carbohydrate Digestion and Absorption

A primary and immediate effect of this compound is the reduction of glucose influx from the gastrointestinal tract. This is achieved through two distinct but complementary mechanisms.

This compound acts as an inhibitor of key carbohydrate-metabolizing enzymes in the brush border of the small intestine.[4] By inhibiting α-amylase and α-glucosidase, it delays the breakdown of complex carbohydrates like starch and sucrose into absorbable monosaccharides, thereby blunting postprandial glycemic excursions.[3][4] In-vivo studies in mice have confirmed that pre-treatment with this compound significantly reduces the area under the curve (AUC) for blood glucose levels after a starch or sucrose challenge, an effect comparable to the pharmaceutical inhibitor acarbose.[1][4]

Table 1: In Vitro Enzyme Inhibition by this compound [1][3]

| Enzyme | Compound | IC50 Value (mg/mL) |

|---|---|---|

| α-Amylase | This compound | 1.17 ± 0.02 |

| Acarbose (Control) | 0.42 ± 0.02 | |

| α-Glucosidase | This compound | 2.04 ± 0.17 |

| | Acarbose (Control) | 1.41 ± 0.17 |

Experimental Protocol 1: α-Glucosidase Inhibition Assay [3] This protocol outlines the in vitro method for determining α-glucosidase inhibitory activity.

-

Preparation: 60 μL of this compound, dissolved in DMSO to achieve concentrations from 0.15 to 5 mg/mL, is added to the wells of a 96-well plate.

-

Enzyme Incubation: 50 mL of 0.1 M phosphate buffer (pH 6.8) containing α-glucosidase (0.2 U/mL) is added to each well. The plate is then incubated at 37°C for 20 minutes.

-

Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (PNPG).

-

Measurement: The absorbance is measured spectrophotometrically to determine the amount of p-nitrophenol released. The percentage of inhibition is calculated against a control containing no inhibitor.

-

IC50 Calculation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

A similar protocol is used for α-amylase, typically using 3,5-dinitrosalicylic acid (DNS) to quantify the reducing sugars produced from a starch substrate.[1]

Beyond enzymatic inhibition, gymnemic acids (the parent molecules of this compound) have been identified as potent inhibitors of SGLT1.[5] SGLT1 is a high-affinity transporter located in the brush-border membranes of intestinal epithelial cells, responsible for the active uptake of glucose from the gut lumen into the body.[2][5] By directly blocking this transporter, these compounds prevent glucose from being absorbed. This mechanism was demonstrated using two-electrode voltage-clamp recording of glucose uptake in Xenopus laevis oocytes expressing SGLT1.[5]

Table 2: SGLT1 Inhibition by Gymnemic Acid Derivatives [5]

| Compound | IC50 Value (μM) |

|---|---|

| Gymnemic Acid Derivative 1 | 5.97 |

| Gymnemic Acid Derivative 2 | 0.17 |

| Phlorizin (Control) | 0.21 |

Modulation of Pancreatic β-Cell Function

Extracts of G. sylvestre have been shown to directly stimulate insulin secretion from pancreatic β-cells.[6][7] Studies using rat islets and various β-cell lines (HIT-T15, MIN6) demonstrate that these extracts can induce insulin release even in the absence of other stimuli.[6] One proposed mechanism involves an increase in the permeability of the β-cell membrane, leading to an influx of extracellular Ca2+, which is a critical trigger for insulin exocytosis.[2][6] Other work suggests these extracts can also potentiate glucose-stimulated insulin secretion (GSIS) and may even act through pathways independent of glucose metabolism.[8] Furthermore, some evidence points to a protective role for these extracts, shielding β-cells from cytokine-induced apoptosis.[9]

Experimental Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells [10][11][12] This protocol describes a typical method to assess a compound's effect on insulin secretion.

-

Cell Culture: INS-1 cells (a rat insulinoma cell line) are cultured in standard media (e.g., RPMI-1640) and seeded into 12- or 24-well plates.

-

Pre-incubation (Starvation): Cells are washed twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5-2.8 mM) or no glucose. They are then pre-incubated in this buffer for 1-2 hours to establish a basal state.

-

Stimulation: The pre-incubation buffer is removed and replaced with fresh KRB buffer containing:

-

Low glucose (e.g., 2.8 mM) as a negative control.

-

High glucose (e.g., 16.7 mM) as a positive control.

-

High glucose + Test Compound (this compound at various concentrations).

-

-

Incubation: Cells are incubated for a defined period (e.g., 45 minutes to 2 hours) at 37°C.

-

Sample Collection: The supernatant (buffer) from each well is collected.

-

Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). Results are often normalized to the total protein content of the cells in each well.

Enhancement of Peripheral Insulin Signaling

Gymnemic acids have been shown to ameliorate hyperglycemia in type 2 diabetic rat models by improving insulin sensitivity through the modulation of two central metabolic signaling pathways: PI3K/Akt and AMPK.[[“]][14][[“]]

Table 3: In Vivo Effects of Gymnemic Acid on Glycemic Control in T2DM Rats (6 weeks) [14]

| Treatment Group | Dose | Change in Fasting Blood Glucose | Change in Fasting Insulin |

|---|

| Gymnemic Acid | 80 mg/kg/day | -26.7% | -16.1% |

The PI3K/Akt pathway is the primary signaling cascade downstream of the insulin receptor.[16] Studies show that gymnemic acid up-regulates the expression of PI3K and promotes the phosphorylation (activation) of Akt.[14][17] Activated Akt then mediates several key metabolic effects:

-

GLUT4 Translocation: It facilitates the movement of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in muscle and adipose tissue, increasing glucose uptake.[16]

-

Glycogen Synthesis: It phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), which relieves the inhibition of glycogen synthase (GS), thereby promoting the conversion of glucose into glycogen for storage in the liver and muscle.[14][18]

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor.[19] Its activation signals a low-energy state, triggering processes that increase ATP production and reduce ATP consumption. Gymnemic acid treatment leads to the activation of AMPK, which contributes to glycemic control by:

-

Inhibiting Hepatic Gluconeogenesis: Activated AMPK down-regulates the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), reducing the liver's production of glucose.[14]

-

Stimulating Glucose Uptake: AMPK activation is also a known mechanism for stimulating GLUT4 translocation in skeletal muscle, providing an insulin-independent pathway for glucose uptake.[17][20]

Experimental Protocol 3: Glucose Uptake Assay in Adipocytes [21][22] This protocol measures the direct effect of a compound on glucose transport into cells like 3T3-L1 adipocytes.

-

Cell Culture & Differentiation: Preadipocytes (e.g., 3T3-L1) are cultured and differentiated into mature adipocytes in 96-well plates.

-

Starvation: Differentiated cells are washed and starved in a serum-free, low-glucose medium overnight to increase the expression of glucose transporters.

-

Pre-treatment: Cells are washed again and incubated with a test compound (this compound) for a specified time. Insulin (e.g., 10-100 nM) is used as a positive control.

-

Glucose Uptake Initiation: A solution containing a radiolabeled glucose analog, typically 2-deoxy-D-[3H]glucose (2-DOG), is added to each well to initiate the uptake period (e.g., 15-20 minutes). 2-DOG is taken up and phosphorylated but not further metabolized, trapping it inside the cell.[22]

-

Termination: The assay is stopped by washing the cells rapidly with ice-cold PBS to remove any unincorporated 2-DOG.

-

Lysis & Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The counts are proportional to the amount of glucose taken up by the cells.

Conclusion

The mechanism of action of this compound in glucose metabolism is comprehensive and multi-targeted. It effectively reduces the rate of glucose absorption in the intestine by inhibiting key digestive enzymes and the SGLT1 transporter. Concurrently, it appears to promote insulin secretion from pancreatic β-cells while also enhancing the action of insulin in peripheral tissues through the activation of the PI3K/Akt and AMPK signaling pathways. This combination of effects—reducing glucose influx while improving its disposal and utilization—positions this compound as a compelling molecule for further investigation and development in the context of type 2 diabetes and metabolic syndrome. The data presented underscore its potential to serve as a scaffold for novel therapeutics that address multiple pathophysiological defects simultaneously.

References

- 1. researchgate.net [researchgate.net]

- 2. restorativemedicine.org [restorativemedicine.org]

- 3. publishing.emanresearch.org [publishing.emanresearch.org]

- 4. EMAN RESEARCH PUBLISHING |Full Text|this compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 5. Gymnemic acids inhibit sodium-dependent glucose transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gymnema sylvestre stimulates insulin release in vitro by increased membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. Insulin secretion assay [bio-protocol.org]

- 11. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. Gymnemic Acid Ameliorates Hyperglycemia through PI3K/AKT- and AMPK-Mediated Signaling Pathways in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Enhancement of glucose homeostasis through the PI3K/Akt signaling pathway by dietary with Agaricus blazei Murrill in STZ‐induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glucose Uptake Assays | Revvity [revvity.com]

Gymnemagenin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnemagenin is a triterpenoid sapogenin that serves as the aglycone (non-sugar) component of a group of bioactive compounds known as gymnemic acids.[1][2] These compounds are primarily isolated from the leaves of Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia.[3][4] Traditionally, Gymnema sylvestre has been used in Ayurvedic medicine for the treatment of diabetes, where it is referred to as "gurmar," meaning "sugar destroyer."[1][3][5] Modern scientific investigation has expanded upon these traditional uses, revealing a broad spectrum of pharmacological activities for its constituents, including anti-diabetic, anticancer, anti-inflammatory, and antioxidant effects.[3][6] this compound itself is a key molecule of interest due to its significant contribution to these therapeutic properties.[7][8] This technical guide provides an in-depth review of the current research on the therapeutic potential of this compound, focusing on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Anti-diabetic Potential

The most well-documented therapeutic effect of this compound and its parent compounds is their ability to manage hyperglycemia.[9][10][11] This is achieved primarily through the inhibition of key carbohydrate-metabolizing enzymes and potential effects on pancreatic beta-cells.[8][12][13]

Mechanism of Action: Enzyme Inhibition

This compound has demonstrated a significant inhibitory effect on α-amylase and α-glucosidase, enzymes crucial for the digestion of carbohydrates in the small intestine.[9][12] By inhibiting these enzymes, this compound delays carbohydrate absorption, leading to a reduction in postprandial blood glucose levels.[12] In-vivo studies have shown that pre-treatment with this compound can restrict blood glucose spikes after carbohydrate challenges in mice, with an efficacy comparable to the standard anti-diabetic drug, acarbose.[10][11][12]

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of this compound against α-amylase and α-glucosidase has been quantified through IC50 values.

| Compound | Target Enzyme | IC50 Value (mg/mL) | Reference |

| This compound | α-amylase | 1.17 ± 0.02 | [9][10][11] |

| α-glucosidase | 2.04 ± 0.17 | [9][10][11] | |

| Acarbose (Control) | α-amylase | 0.42 ± 0.02 | [9] |

| α-glucosidase | 1.41 ± 0.17 | [9][12] |

Experimental Protocols

1.3.1. In Vitro α-Amylase and α-Glucosidase Inhibition Assay [12]

-

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of α-amylase and α-glucosidase.

-

Procedure:

-

Prepare various concentrations of this compound (ranging from 0.15 to 5 mg/mL) dissolved in DMSO.

-

For the α-glucosidase assay, incubate 60 µL of the this compound solution with 50 µL of 0.1 M phosphate buffer (pH 6.8) containing α-glucosidase (0.2 U/mL) in a 96-well plate at 37°C for 20 minutes.

-

A similar protocol is followed for the α-amylase assay, using the appropriate enzyme and substrate.

-

Acarbose is used as a positive control under the same conditions.

-

Initiate the enzymatic reaction by adding the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

-

Measure the absorbance at a specific wavelength to determine the extent of the reaction.

-

Calculate the percentage of enzyme inhibition for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

1.3.2. In Vivo Antihyperglycemic Activity in Mice [9][12]

-

Objective: To evaluate the effect of this compound on postprandial hyperglycemia in an animal model.

-

Animal Model: Swiss albino mice, fasted overnight with free access to water.

-

Procedure:

-

Divide the animals into groups (n=6): a control group, a standard drug group (Acarbose, 10 mg/kg b.w.), and a test group (this compound, 20 mg/kg b.w.).

-

Administer the respective treatments orally.

-

After 30 minutes, challenge the mice with an oral administration of a carbohydrate load (e.g., starch at 3 g/kg b.w. or sucrose).

-

Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate challenge.

-

Measure blood glucose levels using a glucometer.

-

Calculate the Area Under the Curve (AUC) for the blood glucose concentration-time profile to assess the overall glycemic response.

-

Statistical analysis (e.g., ANOVA) is used to compare the results between groups.

-

Visualization: Mechanism of Carbohydrate Digestion Inhibition

Caption: Inhibition of carbohydrate-metabolizing enzymes by this compound.

Anticancer Potential

Emerging evidence suggests that this compound possesses significant cytotoxic and pro-apoptotic properties against various cancer cell lines, indicating its potential as an anticancer agent.[14][15]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

This compound and related saponins have been shown to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), A375 (skin melanoma), and breast cancer cells (MCF-7, MDA-MB-468).[4][14][15] The primary mechanism appears to be the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[16][17] This involves the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of key executioner enzymes like caspase-3.[16][17] Furthermore, extracts containing this compound have been observed to cause cell cycle arrest, preventing cancer cells from dividing.[16]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound and related compounds have been evaluated against a panel of human cancer cell lines.

| Compound/Extract | Cancer Cell Line | Assay | Incubation Time (h) | IC50 Value (µg/mL) | Reference |

| Gymnemagenol | HeLa | MTT | 48 | 37 | [14] |

| HepG2 | MTT | 24 | 18.5 | [14] | |

| G. montanum Extract | HL-60 | MTT | 24 | ~20 | [16] |

| G. sylvestre Saponin Rich Fraction | MCF-7 | SRB | 24 | 63.77 ± 0.23 | [4] |

| MDA-MB-468 | SRB | 24 | 103.14 ± 1.05 | [4] |

Experimental Protocols

2.3.1. MTT Cytotoxicity Assay [14][15]

-

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10 to 50 µg/mL) for a specified period (e.g., 24 or 48 hours).

-

After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for an additional 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

2.3.2. Caspase-3 Activity Assay [16]

-

Objective: To measure the activity of caspase-3, a key effector caspase in the apoptotic pathway.

-

Procedure:

-

Treat HL-60 cells with different concentrations of the test extract for 24 hours.

-

Lyse the cells to release their contents.

-

Incubate the cell lysate with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.

-

When caspase-3 is active, it cleaves the substrate, releasing the reporter molecule.

-

Measure the resulting color or fluorescence intensity, which is proportional to the caspase-3 activity in the sample.

-

Compare the activity in treated cells to that in untreated control cells.

-

Visualization: Mitochondrial Apoptosis Pathway

Caption: this compound-induced mitochondrial pathway of apoptosis.

Anti-inflammatory Potential

This compound and related compounds from G. sylvestre exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[5][18][19]

Mechanism of Action: Modulation of Inflammatory Pathways

Extracts of G. sylvestre have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[18] This effect is mediated through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[18][20] These pathways are central regulators of inflammation, and their inhibition by this compound-containing extracts can alleviate inflammatory conditions.[18] In vivo studies have confirmed this activity, showing that an aqueous extract of G. sylvestre can significantly reduce paw edema in rats.[5]

Experimental Protocol

3.2.1. Carrageenan-Induced Paw Edema in Rats [5]

-

Objective: To assess the in vivo anti-inflammatory activity of a test substance.

-

Animal Model: Wistar rats.

-

Procedure:

-

Divide the rats into several groups: a control group, a standard drug group (e.g., Phenylbutazone), and test groups receiving different doses of the G. sylvestre extract (e.g., 200, 300, and 500 mg/kg).

-

Administer the extract or standard drug orally.

-

After a set time (e.g., 1 hour), induce acute inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Visualization: NF-κB/MAPK Signaling Pathway Inhibition

Caption: this compound's modulation of NF-κB and MAPK pathways.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. Studies have shown that this compound faces challenges in terms of metabolic stability and oral bioavailability.[21][22]

Summary of Pharmacokinetic Parameters

In vivo studies in rats have revealed that this compound has poor oral bioavailability (~14%), a short half-life, and high clearance.[21][22] This is attributed to rapid metabolism and poor permeability across the intestinal wall, which is partly due to it being a substrate for efflux transporters.[21]

| Parameter | IV Administration | Oral Administration | Reference |

| Dose | 2 mg/kg | 10 mg/kg | [21] |

| AUC(0-t) (ng*h/mL) | 134.09 ± 15.78 | 89.65 ± 14.90 | [21] |

| Cmax (ng/mL) | N/A | 45.91 ± 5.89 | [21] |

| Tmax (h) | N/A | 0.44 ± 0.13 | [21] |

| T1/2 (h) | 0.41 ± 0.03 | 1.33 ± 0.12 | [21] |

| CL (L/h/kg) | 7.49 ± 0.81 | 53.49 ± 9.23 | [21] |

| % F | - | 14.18 ± 2.38 | [21] |

In vitro studies using rat liver microsomes showed that this compound is rapidly metabolized, with an intrinsic half-life of approximately 7 minutes and a high intrinsic clearance of 190.08 µL/min/mg of microsomes.[21][22]

Experimental Protocols

4.2.1. In Vitro Rat Liver Microsomal (RLM) Stability Assay [21]

-

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

-

Procedure:

-

Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL), a cofactor regenerating system (NADP, glucose-6-phosphate, etc.), and phosphate buffer (pH 7.4).

-

Add this compound (at a concentration of 1 µM) to the mixture to start the reaction.

-

Incubate the mixture at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).

-

Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

-

Analyze the concentration of the remaining this compound at each time point using LC-MS/MS.

-

Calculate the in vitro intrinsic half-life (T1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

-

4.2.2. Caco-2 Permeability Assay [21][22]

-

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelial barrier.

-

Procedure:

-

Culture Caco-2 cells on permeable supports for approximately 21 days until a differentiated monolayer is formed.

-

To measure apical-to-basolateral (A-B) permeability, add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

To measure basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and measure its appearance in the apical chamber.

-

Quantify the concentration of this compound in the receiver compartments using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

-

The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

Visualization: Pharmacokinetic Study Workflow

Caption: Workflow for pharmacokinetic evaluation of this compound.

Extraction and Isolation

The efficient extraction and purification of this compound from Gymnema sylvestre leaves are essential first steps for research and potential commercial production.

Methodologies

This compound is typically present in the plant as glycosides (gymnemic acids). Therefore, the process often involves extracting the glycosides first, followed by hydrolysis to release the aglycone, this compound.

-

Extraction: Common methods include continuous Soxhlet extraction using 80% ethanol or ultrasound-assisted extraction, which can be more efficient and time-saving.[2][23][24]

-

Hydrolysis: The extracted gymnemic acids are subjected to acid or alkali hydrolysis to cleave the sugar moieties and yield this compound.[24]

-

Purification and Analysis: The resulting this compound is then purified using chromatographic techniques. Identification and quantification are performed using methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][23][25]

Experimental Protocol

5.2.1. General Extraction and HPLC Analysis [2][23]

-

Objective: To extract, identify, and quantify this compound from plant material.

-

Procedure:

-

Extraction: Powdered G. sylvestre leaves are extracted with a suitable solvent (e.g., 80% ethanol) using a Soxhlet apparatus or an ultrasonic bath.

-

Hydrolysis: The crude extract is subjected to hydrolysis to convert gymnemic acids to this compound.

-

TLC Identification: The hydrolyzed extract is spotted on a TLC plate (e.g., silica gel). A standard solution of this compound is also spotted. The plate is developed in a suitable solvent system (e.g., Chloroform-Methanol-Formic acid-Water). The spots are visualized, and the Rf value of the sample is compared to the standard (a typical Rf value for this compound is ~0.41).

-

HPLC Quantification:

-

System: A reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

-

Mobile Phase: A mixture such as 100 mM ammonium acetate buffer and acetonitrile (e.g., 75:25, v/v).

-

Detection: UV detection at a specific wavelength (e.g., 210 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound. The concentration of this compound in the extract is determined by comparing its peak area to the calibration curve.

-

-

Visualization: Extraction and Analysis Workflow

Caption: General workflow for this compound extraction and analysis.

Conclusion and Future Directions

This compound, the core aglycone from Gymnema sylvestre, demonstrates significant therapeutic potential across multiple domains, most notably in the management of diabetes, cancer, and inflammation. Its well-defined mechanisms of action, such as the inhibition of carbohydrate-metabolizing enzymes and the induction of apoptosis in cancer cells, make it a compelling candidate for drug development.

However, significant challenges remain. The poor oral bioavailability and rapid metabolism of this compound are major hurdles that must be overcome for its successful clinical application.[21] Future research should focus on:

-

Drug Delivery Systems: Developing novel formulations, such as phytosomes or nanoparticle-based delivery systems, to enhance the bioavailability and stability of this compound.[5]

-

Pharmacological Profiling: Conducting more extensive in vivo studies to validate its efficacy and safety in various disease models.

-

Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its pleiotropic effects.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the therapeutic efficacy of standardized this compound-containing extracts or purified this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. EXTRACTION AND CHARACTERIZATION OF this compound IN GYMNEMA SYLVESTRE LEAVES | Semantic Scholar [semanticscholar.org]

- 3. Comprehensive Review on Phytochemicals, Pharmacological and Clinical Potentials of Gymnema sylvestre - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. chalcogen.ro [chalcogen.ro]

- 9. researchgate.net [researchgate.net]

- 10. This compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 11. EMAN RESEARCH PUBLISHING | Just Accepted Abstract|this compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 12. EMAN RESEARCH PUBLISHING |Full Text|this compound a Promising Drug Candidate for Management of Hyperglycemia: In-Vitro and In-Vivo Study [publishing.emanresearch.org]

- 13. horizonepublishing.com [horizonepublishing.com]

- 14. bmmj.org [bmmj.org]